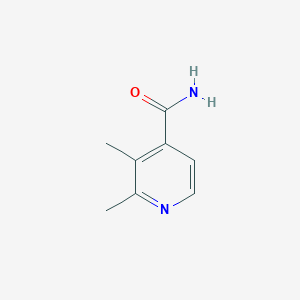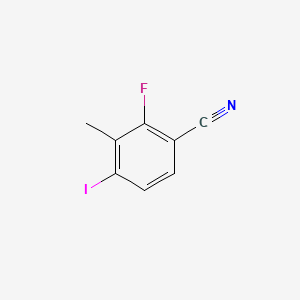
5-((4-(Aminomethyl)benzyl)oxy)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-(Aminomethyl)benzyl)oxy)pyrimidin-2-amine is a compound belonging to the class of 2-aminopyrimidine derivatives.
Preparation Methods
The synthesis of 5-((4-(Aminomethyl)benzyl)oxy)pyrimidin-2-amine typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :
Formation of Benzylidene Acetones: This involves the condensation of benzaldehyde with acetone.
Reaction with Ammonium Thiocyanate: The benzylidene acetones are then reacted with ammonium thiocyanate to form thiourea derivatives.
Ring Closure and Aromatization: The thiourea derivatives undergo ring closure and aromatization to form the pyrimidine ring.
S-Methylation and Oxidation: The resulting compounds are then subjected to S-methylation followed by oxidation to form methylsulfonyl compounds.
Formation of Guanidines: Finally, the methylsulfonyl compounds are reacted with suitable amines to form the desired 2-aminopyrimidine derivatives.
Chemical Reactions Analysis
5-((4-(Aminomethyl)benzyl)oxy)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Its derivatives are being explored for their potential as antitrypanosomal and antiplasmodial agents.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-((4-(Aminomethyl)benzyl)oxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit the growth of protozoan parasites by interfering with their metabolic processes. The compound targets enzymes and proteins essential for the survival and replication of these parasites, leading to their death.
Comparison with Similar Compounds
5-((4-(Aminomethyl)benzyl)oxy)pyrimidin-2-amine can be compared with other 2-aminopyrimidine derivatives . Some similar compounds include:
- 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine
- 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-5-amine
These compounds share a similar core structure but differ in the position of the amino group on the pyrimidine ring
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
5-[[4-(aminomethyl)phenyl]methoxy]pyrimidin-2-amine |
InChI |
InChI=1S/C12H14N4O/c13-5-9-1-3-10(4-2-9)8-17-11-6-15-12(14)16-7-11/h1-4,6-7H,5,8,13H2,(H2,14,15,16) |
InChI Key |
JDXZVUWMKMLQHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)COC2=CN=C(N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B13661731.png)

![7-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13661738.png)



![5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13661804.png)

![7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B13661817.png)
